Formaldehyde hydrazone
CAS No.: 6629-91-0
Cat. No.: VC21344792
Molecular Formula: CH4N2
Molecular Weight: 44.056 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6629-91-0 |
---|---|
Molecular Formula | CH4N2 |
Molecular Weight | 44.056 g/mol |
IUPAC Name | methylidenehydrazine |
Standard InChI | InChI=1S/CH4N2/c1-3-2/h1-2H2 |
Standard InChI Key | IDBOAVAEGRJRIZ-UHFFFAOYSA-N |
SMILES | C=NN |
Canonical SMILES | C=NN |
Chemical Structure and Properties
Molecular Structure and Identification
Formaldehyde hydrazone features a characteristic hydrazone functional group with the molecular formula CH4N2. The compound contains a carbon-nitrogen double bond (C=N) connected to another nitrogen atom, giving it the structural formula H2N-N=CH2. This structural arrangement confers specific reactivity patterns that are valuable in various chemical transformations .
Table 1: Basic Identification Data of Formaldehyde Hydrazone
Property | Value |
---|---|
Molecular Formula | CH4N2 |
IUPAC Name | Methylidenehydrazine |
Common Synonyms | Formaldehyde hydrazone, Methylenehydrazine |
CAS Registry Number | 6629-91-0 |
Molecular Weight | 44.056 g/mol |
SMILES Notation | C=NN |
InChI | InChI=1S/CH4N2/c1-3-2/h1-2H2 |
InChIKey | IDBOAVAEGRJRIZ-UHFFFAOYSA-N |
Physical and Chemical Properties
Formaldehyde hydrazone exists as a relatively simple compound with distinctive chemical properties. The presence of both an imine group (C=N) and a terminal amino group (NH2) contributes to its nucleophilic character. The compound's reactivity is largely governed by these functional groups, allowing it to participate in various addition, substitution, and condensation reactions .
Synthesis Methods
Classical Synthesis Approaches
The traditional synthesis of formaldehyde hydrazone involves the direct condensation reaction between formaldehyde and hydrazine. This reaction typically proceeds under mild conditions in appropriate solvents, with the elimination of water as a byproduct:
HCHO + H2NNH2 → H2C=N-NH2 + H2O
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions, particularly when working with formaldehyde, which can undergo various competing reactions.
Advanced Synthetic Methodologies
Contemporary approaches to synthesizing formaldehyde hydrazone and its derivatives have focused on improving reaction efficiency, stereoselectivity, and functional group compatibility. While the basic synthesis remains fundamentally similar to the classical approach, modifications in reaction parameters, catalysts, and conditions have been developed to enhance the synthetic utility of this compound and its derivatives.
Chemical Reactivity
General Reactivity Patterns
Formaldehyde hydrazone exhibits characteristic reactivity patterns associated with hydrazones, primarily due to the nucleophilic nature of the terminal amino group and the electrophilic character of the imine carbon. These features allow the compound to participate in a variety of chemical transformations, including additions to electrophiles, condensations with carbonyl compounds, and various cyclization reactions.
Reactions with Carbonyl Compounds
One of the significant reaction pathways of formaldehyde hydrazone involves its interaction with carbonyl compounds. The nucleophilic nitrogen can attack electrophilic carbons, leading to addition products that are valuable in organic synthesis. This reactivity forms the basis for many applications of formaldehyde hydrazone in synthetic organic chemistry .
Applications in Organic Synthesis
Formyl Anion Equivalent
Product Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
---|---|---|
α-substituted β-formyl δ-lactones | ≥ 98% | 80-95% |
4-substituted furofuran lactones | ≥ 98% | 80-98+% |
A key example of this application is the asymmetric Michael addition of formaldehyde SAMP-hydrazone to 5,6-dihydro-2H-pyran-2-one under neutral conditions. This reaction, followed by trans-selective α-alkylation and subsequent auxiliary cleavage, provides access to α-substituted β-formyl δ-lactones and 4-substituted furofuran lactones with exceptional stereoselectivity .
Analytical Applications
Mechanism of Fluorescence-Based Detection
The mechanism underlying fluorescence-based detection using hydrazine derivatives involves the formation of hydrazone products upon reaction with formaldehyde. In the case of BODIPY-substituted hydrazine, the reaction with formaldehyde transforms the probe from exhibiting twisted intramolecular charge transfer (TICT) to intramolecular charge transfer (ICT), resulting in enhanced fluorescence .
Table 3: Characteristics of Formaldehyde Detection Using BODIPY-Substituted Hydrazine
Parameter | Value/Characteristic |
---|---|
Fluorescence Response | >900-fold increment |
Response Time | <30 minutes |
Limit of Detection | 0.18 μM |
Selectivity | High selectivity over other reactive carbonyl species |
Cytotoxicity | Very low cytotoxic effect on tested cells |
Application | Detection of exogenous and endogenous formaldehyde in live cells |
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